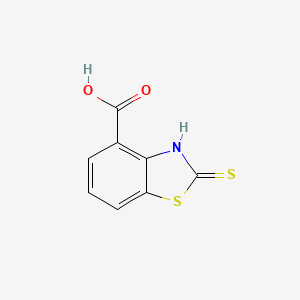![molecular formula C9H10N2O2S B11891252 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)
5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol is a spirocyclic compound that features a unique structural motif combining a cyclobutane ring with a thieno[2,3-D]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol typically involves multi-step reactions. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by cyclization with α-halo ketones . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the product are maintained.
化学反应分析
Types of Reactions
5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or other substitution reactions can occur, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
科学研究应用
5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design due to its unique structural features.
作用机制
The mechanism of action of 5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
- 6’-methylidene-2,3-dihydro-1H-spiro[pyridine-4,5’-thieno[2,3-D]pyrimidin]-4’(3’H)-one
- 2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-B]pyridines
Uniqueness
5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol is unique due to its spirocyclic structure, which imparts specific physicochemical properties. These properties can enhance its binding affinity to biological targets and improve its stability and solubility compared to other similar compounds .
属性
分子式 |
C9H10N2O2S |
|---|---|
分子量 |
210.26 g/mol |
IUPAC 名称 |
spiro[1,5-dihydrothieno[2,3-d]pyrimidine-6,1'-cyclobutane]-2,4-dione |
InChI |
InChI=1S/C9H10N2O2S/c12-6-5-4-9(2-1-3-9)14-7(5)11-8(13)10-6/h1-4H2,(H2,10,11,12,13) |
InChI 键 |
VGOZMBQJXSCSDD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)CC3=C(S2)NC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)
![2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)


![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)

![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B11891234.png)



